3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide
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Overview
Description
3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C17H27NO3S. It is a sulfonamide derivative, characterized by the presence of a tert-butyl group, a cyclohexyl group, and a methoxy group attached to a benzenesulfonamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The tert-butyl and cyclohexyl groups may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
3-tert-butyl-4-methoxyphenol: This compound shares the tert-butyl and methoxy groups but lacks the sulfonamide and cyclohexyl groups.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in structure but contains aldehyde and hydroxyl groups instead of the sulfonamide and methoxy groups.
Uniqueness
3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonamide group makes it particularly useful in medicinal chemistry, while the tert-butyl and cyclohexyl groups enhance its stability and reactivity .
Properties
Molecular Formula |
C17H27NO3S |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-tert-butyl-N-cyclohexyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H27NO3S/c1-17(2,3)15-12-14(10-11-16(15)21-4)22(19,20)18-13-8-6-5-7-9-13/h10-13,18H,5-9H2,1-4H3 |
InChI Key |
KYVVAYUOQARVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC |
Origin of Product |
United States |
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